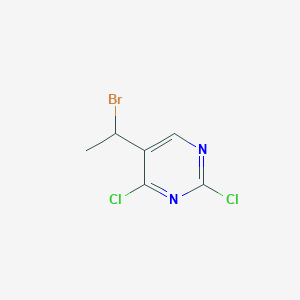
(+/-)-2,4-Dichloro-5-(1-bromoethyl)-pyrimidine
Cat. No. B8473097
M. Wt: 255.92 g/mol
InChI Key: OTDRNALNJMQRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07112676B2
Procedure details


Urea (19.39 g, 0.32 mol) (J. T. Baker) was added over 20 minutes to fuming sulfuric acid (26–29.5% free SO3, 135 mL, 2.65 mol) (Aldrich) with cooling in an ice water bath maintaining the reaction temperature between 8 to 15° C. After stirring for an additional 30 minutes, ethyl 2-formylbutyrate (46.55 g, 0.32 mol) (from Example 1c, supra) was added over 18 minutes keeping the reaction at the same temperature. After stirring for another 30 minutes, a second portion of urea (15.07 g, 0.25 mol) was added over 10 minutes at the same temperature. The reaction mixture was then stirred at room temperature for 65 hours, and at 90–100° C. for 2 hours (gas evolution was observed, and reaction was exothermic, with reaction temperature rising to 110° C.). The mixture was cooled to 30° C. with an ice-water bath. Ice (270 g) was added slowly keeping the reaction below 35° C. The mixture was then cooled to 5° C. and stirred for 20 minutes. The solid formed was collected by filtration, washed with cold water, hexanes, and diethyl ether and dried by suction to give 5-ethyl uracil. (Yield 38.85 g, 85.9%).




[Compound]
Name
Ice
Quantity
270 g
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].S(=O)(=O)(O)[OH:6].ClC1N=[C:15](Cl)[C:14]([CH:18](Br)[CH3:19])=[CH:13]N=1>>[CH2:18]([C:14]1[C:13](=[O:6])[NH:1][C:2](=[O:3])[NH:4][CH:15]=1)[CH3:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.39 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
|
Name
|
|
|
Quantity
|
135 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
46.55 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(C)Br
|
Step Three
|
Name
|
|
|
Quantity
|
15.07 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Four
[Compound]
|
Name
|
Ice
|
|
Quantity
|
270 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
11.5 (± 3.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for an additional 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling in an ice water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction at the same temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for another 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was then stirred at room temperature for 65 hours
|
|
Duration
|
65 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 90–100° C. for 2 hours (gas evolution was observed, and reaction was exothermic, with reaction temperature rising to 110° C.)
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 30° C. with an ice-water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction below 35° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to 5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 20 minutes
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water, hexanes, and diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried by suction
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
